molecular formula C19H24FN3O3 B2709014 Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate CAS No. 1240926-10-6

Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate

Cat. No.: B2709014
CAS No.: 1240926-10-6
M. Wt: 361.417
InChI Key: ZIWSNTROOQECTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a cyano group, a cyclopropyl group, and a fluorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and DMSO to form ethyl 1-cyano-1-cyclopropanecarboxylate . This intermediate is then further reacted with appropriate reagents to introduce the carbamoyl and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-[(4-fluorophenyl)methyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-3-26-18(25)12-23(10-14-4-8-16(20)9-5-14)11-17(24)22-19(2,13-21)15-6-7-15/h4-5,8-9,15H,3,6-7,10-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWSNTROOQECTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=CC=C(C=C1)F)CC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.